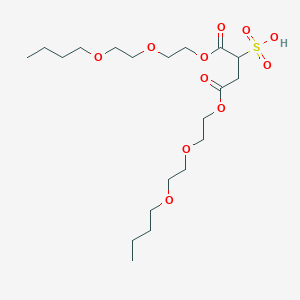
12,15-Dioxo-5,8,11,16,19,22-hexaoxahexacosane-13-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12,15-Dioxo-5,8,11,16,19,22-hexaoxahexacosane-13-sulfonic acid: is a complex organic compound characterized by its unique structure, which includes multiple oxygen atoms and a sulfonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12,15-Dioxo-5,8,11,16,19,22-hexaoxahexacosane-13-sulfonic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include oxidation reactions, esterification, and sulfonation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and advanced purification techniques ensures the high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 12,15-Dioxo-5,8,11,16,19,22-hexaoxahexacosane-13-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 12,15-Dioxo-5,8,11,16,19,22-hexaoxahexacosane-13-sulfonic acid is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: In biological research, this compound is studied for its potential role in cellular processes and its interactions with biomolecules.
Medicine: In medicine, it is investigated for its potential therapeutic applications, including its use as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: In industry, this compound is used in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of 12,15-Dioxo-5,8,11,16,19,22-hexaoxahexacosane-13-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound may also interact with enzymes and receptors, influencing biological processes at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Docosahexaenoic acid: An omega-3 fatty acid with a similar structure but different functional groups.
Ursodeoxycholic acid: A bile acid with therapeutic applications.
Prostaglandins: A group of lipid compounds with similar structural features.
Uniqueness: 12,15-Dioxo-5,8,11,16,19,22-hexaoxahexacosane-13-sulfonic acid is unique due to its specific combination of oxygen atoms and a sulfonic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
503475-19-2 |
|---|---|
Molekularformel |
C20H38O11S |
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
1,4-bis[2-(2-butoxyethoxy)ethoxy]-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C20H38O11S/c1-3-5-7-26-9-11-28-13-15-30-19(21)17-18(32(23,24)25)20(22)31-16-14-29-12-10-27-8-6-4-2/h18H,3-17H2,1-2H3,(H,23,24,25) |
InChI-Schlüssel |
IDKUTAMWJDXUSR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOCCOC(=O)CC(C(=O)OCCOCCOCCCC)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-Diethoxy-5,5'-bis[(4-hydroxyphenyl)methyl][1,1'-biphenyl]-2,2'-diol](/img/structure/B14250601.png)
![Naphtho[2,1-b]furan-2-acetic acid, 1-methyl-](/img/structure/B14250609.png)
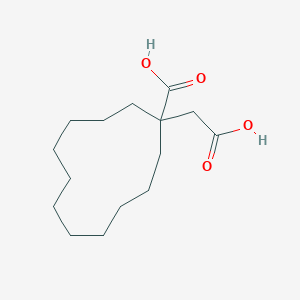
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N'-phenyloxyurea](/img/structure/B14250632.png)
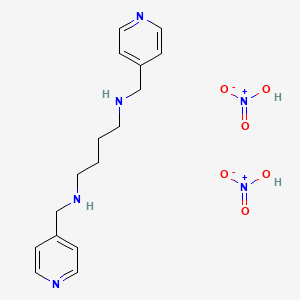
![[2-(Naphthalen-1-yl)ethyl]phosphonic dichloride](/img/structure/B14250640.png)


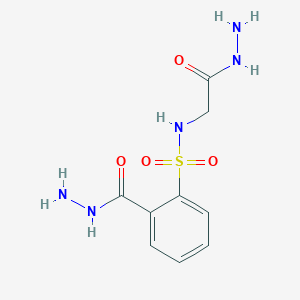
![2-[[(E)-1-hydroxy-3-oxo-3-phenylprop-1-en-2-yl]diazenyl]benzonitrile](/img/structure/B14250660.png)
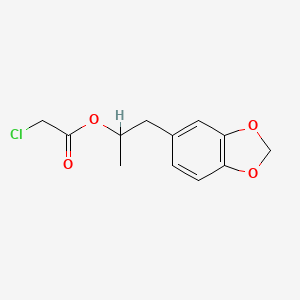
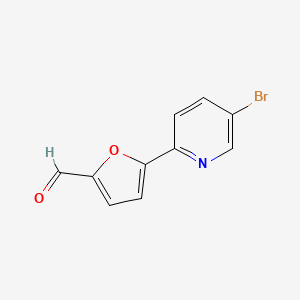
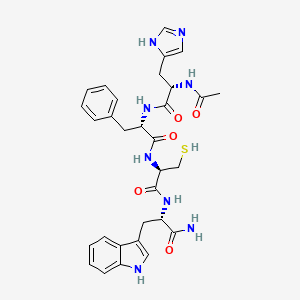
![Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)-](/img/structure/B14250696.png)
